molecular formula C23H23NO5S B11386489 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11386489
M. Wt: 425.5 g/mol
InChI Key: PYAOGDOSOROIRU-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: is a complex organic compound that features a unique combination of functional groups, including a chromene core, a thiolane ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Thiolane Ring: The thiolane ring can be introduced through a cyclization reaction involving a dithiol and an appropriate electrophile.

    Amide Bond Formation: The final step involves the coupling of the chromene-thiolane intermediate with an amine derivative to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the chromene core can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s chromene core makes it a candidate for use in organic electronic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The chromene core can interact with various enzymes or receptors, modulating their activity. The thiolane ring may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: is unique due to its combination of a chromene core and a thiolane ring, which is not commonly found in similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-methyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H23NO5S/c1-15-3-6-17(7-4-15)13-24(18-9-10-30(27,28)14-18)23(26)22-12-20(25)19-11-16(2)5-8-21(19)29-22/h3-8,11-12,18H,9-10,13-14H2,1-2H3

InChI Key

PYAOGDOSOROIRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C

Origin of Product

United States

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